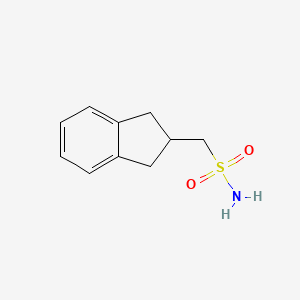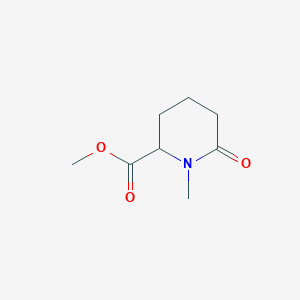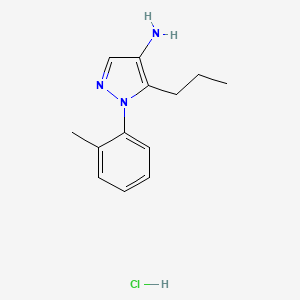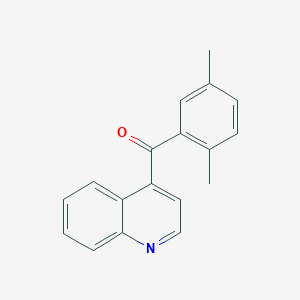![molecular formula C11H18ClN B1433643 Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride CAS No. 1645472-48-5](/img/structure/B1433643.png)
Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride
Vue d'ensemble
Description
Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride is a useful research compound. Its molecular formula is C11H18ClN and its molecular weight is 199.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Derivatization and Characterization of Cathinones
- Identification and Derivatization : A study by Nycz et al. (2016) identified novel hydrochloride salts of cathinones, including derivatives similar to Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride. The research focused on their properties examined through combinations of GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction method. This study highlights the compound's relevance in forensic science, particularly in identifying and characterizing synthetic cathinones (Nycz, Paździorek, Małecki, & Szala, 2016).
Pharmacological Research
- K-Opioid Receptor Antagonist : Research by Grimwood et al. (2011) on a compound structurally related to this compound demonstrated it as a novel κ-opioid receptor (KOR) antagonist with high affinity for human, rat, and mouse KORs. This study suggests potential therapeutic applications in treating depression and addiction disorders (Grimwood et al., 2011).
Corrosion Inhibition
- Amine Derivatives as Corrosion Inhibitors : A study conducted by Boughoues et al. (2020) synthesized four amine derivative compounds, including structures related to this compound. These derivatives showed promising results as effective corrosion inhibitors for mild steel in HCl medium, revealing the compound's potential application in industrial corrosion protection (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Antimicrobial and Antifungal Activities
- Synthesis and Evaluation of Antibacterial and Antifungal Activities : Patel and Patel (2017) synthesized derivatives from chalcone, including compounds with structural similarities to this compound. The study evaluated their antibacterial and antifungal activities against various strains, indicating potential applications in developing novel antimicrobial agents (Patel & Patel, 2017).
Mécanisme D'action
Target of Action
Similar compounds are known to interact with neurotransmitter systems in the brain, particularly those involving monoamines such as dopamine, serotonin, and norepinephrine .
Mode of Action
It is plausible that it may interact with its targets in a manner similar to other amine-based compounds, potentially acting as an agonist or antagonist at receptor sites, or influencing the reuptake or release of neurotransmitters .
Biochemical Pathways
Given its potential interaction with monoamine neurotransmitter systems, it may influence pathways related to mood regulation, reward, and cognition .
Result of Action
Based on its potential interaction with monoamine neurotransmitter systems, it could potentially influence neuronal signaling and synaptic plasticity, which could in turn affect behaviors and physiological responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the action, efficacy, and stability of Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride . .
Analyse Biochimique
Biochemical Properties
Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors in the nervous system, influencing neurotransmitter release. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, in neuronal cells, it can enhance the release of neurotransmitters, thereby affecting synaptic transmission and plasticity . Additionally, it has been shown to impact the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors or enzymes, leading to either inhibition or activation of these biomolecules. This binding often involves interactions with amino acid residues in the active site, resulting in conformational changes that alter the activity of the enzyme or receptor . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme temperatures or pH levels . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance certain physiological functions, such as neurotransmitter release and metabolic activity. At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and metabolic disturbances . Threshold effects have been observed, where a specific dosage range produces optimal benefits without significant adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . For example, it may influence the activity of enzymes involved in the synthesis and degradation of neurotransmitters, thereby modulating their levels in the nervous system .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, it may be actively transported into neuronal cells, where it accumulates in synaptic vesicles and influences neurotransmitter release .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it influences cellular energy production and metabolic processes . Additionally, its presence in the nucleus can affect gene expression by interacting with transcriptional regulators .
Propriétés
IUPAC Name |
N-methyl-1-(2-methylphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9-6-4-5-7-11(9)8-10(2)12-3;/h4-7,10,12H,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZGRSIWIXRZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1433564.png)
![(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine](/img/structure/B1433565.png)



![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/structure/B1433569.png)

![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B1433573.png)




